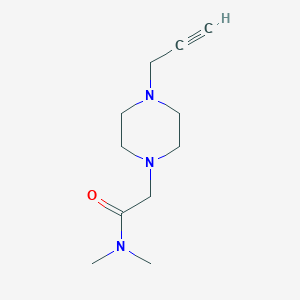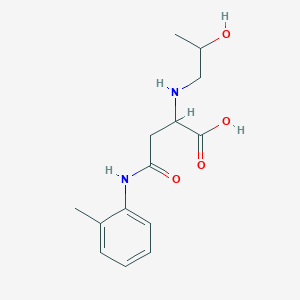![molecular formula C22H20FN7O2 B2515194 (2-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920205-49-8](/img/structure/B2515194.png)
(2-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20FN7O2 and its molecular weight is 433.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antagonistic Activities
- 5-HT2 Antagonist Activity : Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, similar to the compound , have shown significant 5-HT2 antagonist activity, which surpasses that of ritanserin. These derivatives did not exhibit alpha 1 antagonist activity in vivo. Their central 5-HT2 receptor antagonism was approximately 1/30 that of ritanserin when tested for the ability to block head twitches induced by 5-hydroxytryptophan (Watanabe et al., 1992).
Antimicrobial Activity
- Antibacterial Activity Against Human Pathogens : Novel triazole analogues of piperazine have demonstrated significant inhibition of bacterial growth, including against human pathogens such as Escherichia coli and Klebsiella pneumoniae. These findings suggest potential applications in antimicrobial therapies (Nagaraj et al., 2018).
Anticancer Activity
- Selective Anti-HIV-2 Activity : Certain β-carboline derivatives with a structure related to the compound have shown selective inhibition of the HIV-2 strain. Their mechanism of action does not involve HIV-2 reverse transcriptase inhibition, indicating a novel mode of action against HIV-2 (Ashok et al., 2015).
- Potential Anticancer Agents : 1,2,4-Triazolo[4,3-a]quinoline derivatives, which share structural similarities with the compound , have been synthesized and evaluated for anticancer activity. Some of these compounds have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Mechanism of Action
Target of Action
Compounds with a triazolo[4,5-d]pyrimidinyl moiety are often associated with a wide range of biological activities . The specific targets can vary greatly depending on the exact structure of the compound and its functional groups.
Mode of Action
The mode of action would depend on the specific target of the compound. Generally, these compounds might interact with their targets through hydrogen bonding, van der Waals forces, and other types of molecular interactions .
Biochemical Pathways
The affected pathways would be determined by the specific target of the compound. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially inhibit or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its size, polarity, and the presence of specific functional groups. These properties would influence the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
(2-fluorophenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O2/c1-32-16-6-4-5-15(13-16)30-21-19(26-27-30)20(24-14-25-21)28-9-11-29(12-10-28)22(31)17-7-2-3-8-18(17)23/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVLWYISPGGHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-((6-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2515111.png)
![(E)-3-(dimethylamino)-1-(2-hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2515112.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2515113.png)

![2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile](/img/structure/B2515115.png)
![4-[(2-Chlorophenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2515117.png)
![1-(Chloromethyl)-3-(2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2515120.png)
![2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2515121.png)
![1,7-dimethyl-8-(3-(4-methylpiperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2515122.png)

![Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate](/img/structure/B2515129.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]prop-2-enamide](/img/structure/B2515132.png)
![(E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-phenylethenesulfonamide](/img/structure/B2515134.png)